[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
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Overview
Description
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is a synthetic derivative of glucose. It is characterized by the substitution of the hydroxyl group at the second carbon with a phthalimido group and the acetylation of the hydroxyl groups at the first, third, fourth, and sixth carbons. This compound is often used in biochemical research and synthetic chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The protected glucose is then reacted with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to introduce the phthalimido group at the second carbon.
Deprotection: The final step involves the selective deprotection of the acetyl groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient processing .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The phthalimido group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Scientific Research Applications
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The phthalimido group can interact with enzymes and proteins, affecting their activity and function. The acetyl groups can also influence the compound’s solubility and reactivity, making it a versatile tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but with an amino group instead of a phthalimido group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose: Contains an acetamido group instead of a phthalimido group
Uniqueness
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to the presence of the phthalimido group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme interactions and carbohydrate metabolism .
Properties
Molecular Formula |
C22H23NO11 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16?,17-,18+,19+,22+/m0/s1 |
InChI Key |
DUXJAHFLYZUOPT-HLYXQPBESA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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